(2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
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Overview
Description
(2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is a complex organic compound with a unique structure that includes a brominated oxazoline ring and a tert-butoxycarbonyl-protected amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps. One common approach is to start with the appropriate amino acid derivative and introduce the oxazoline ring through a cyclization reaction. The bromine atom is then introduced via a bromination reaction. The tert-butoxycarbonyl (Boc) group is added to protect the amino group during the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the oxazoline ring or the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
(2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The oxazoline ring and the bromine atom play crucial roles in its binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The Boc group protects the amino acid during these interactions, ensuring the compound’s stability and activity .
Comparison with Similar Compounds
Similar Compounds
Lamellarins: These compounds have a similar oxazoline ring structure and are known for their biological activities.
Coumarins: These compounds share some structural similarities and have diverse biological properties
Uniqueness
What sets (2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid apart is its unique combination of a brominated oxazoline ring and a Boc-protected amino acid. This structure provides specific reactivity and stability, making it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C11H17BrN2O5 |
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Molecular Weight |
337.17 g/mol |
IUPAC Name |
(2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C11H17BrN2O5/c1-11(2,3)18-10(17)13-7(9(15)16)4-6-5-8(12)14-19-6/h6-7H,4-5H2,1-3H3,(H,13,17)(H,15,16)/t6-,7+/m1/s1 |
InChI Key |
FAWYTSTYZAEHPI-RQJHMYQMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CC(=NO1)Br)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC(=NO1)Br)C(=O)O |
Origin of Product |
United States |
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